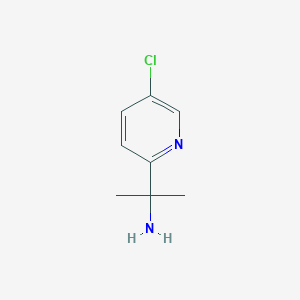
2-(5-Chloropyridin-2-yl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Chloropyridin-2-yl)propan-2-amine is an organic compound that belongs to the class of amines It features a pyridine ring substituted with a chlorine atom at the 5-position and an amine group at the 2-position of the propan-2-yl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloropyridin-2-yl)propan-2-amine typically involves the following steps:
Starting Material: The synthesis begins with 5-chloropyridine, which is commercially available or can be synthesized through chlorination of pyridine.
Alkylation: The 5-chloropyridine undergoes alkylation with 2-bromo-2-methylpropane in the presence of a base such as potassium carbonate. This reaction forms 2-(5-chloropyridin-2-yl)propan-2-yl bromide.
Amination: The bromide intermediate is then treated with ammonia or an amine source under suitable conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloropyridin-2-yl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophiles like sodium amide (NaNH2) or sodium thiolate (NaSR) are typically employed.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-(5-Chloropyridin-2-yl)propan-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(5-Chloropyridin-2-yl)propan-2-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their function. The chlorine atom on the pyridine ring can participate in halogen bonding, further modulating the compound’s activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(5-Bromopyridin-2-yl)propan-2-amine: Similar structure but with a bromine atom instead of chlorine.
2-(5-Fluoropyridin-2-yl)propan-2-amine: Similar structure but with a fluorine atom instead of chlorine.
2-(5-Methylpyridin-2-yl)propan-2-amine: Similar structure but with a methyl group instead of chlorine.
Uniqueness
2-(5-Chloropyridin-2-yl)propan-2-amine is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. The chlorine atom can enhance the compound’s lipophilicity and ability to cross biological membranes, potentially increasing its efficacy in medicinal applications.
Properties
Molecular Formula |
C8H11ClN2 |
|---|---|
Molecular Weight |
170.64 g/mol |
IUPAC Name |
2-(5-chloropyridin-2-yl)propan-2-amine |
InChI |
InChI=1S/C8H11ClN2/c1-8(2,10)7-4-3-6(9)5-11-7/h3-5H,10H2,1-2H3 |
InChI Key |
GNGYGSQHCMMREN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NC=C(C=C1)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















